molecular formula C13H17ClN2O3 B2872712 N1-(3-chloro-4-methylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide CAS No. 920362-39-6

N1-(3-chloro-4-methylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide

Cat. No.: B2872712
CAS No.: 920362-39-6
M. Wt: 284.74
InChI Key: SDFGPLRYQYMQDK-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorinated aromatic ring and a hydroxybutyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide typically involves the reaction of 3-chloro-4-methylaniline with oxalyl chloride to form an intermediate, which is then reacted with 1-hydroxybutan-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, with reaction temperatures maintained between 0°C and 25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-methylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of the aromatic ring.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium amide or thiourea.

Major Products

    Oxidation: Formation of 1-hydroxybutan-2-one or 1-hydroxybutanoic acid.

    Reduction: Formation of 3-chloro-4-methylcyclohexylamine.

    Substitution: Formation of N1-(3-amino-4-methylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide.

Scientific Research Applications

N1-(3-chloro-4-methylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-methylphenyl)-N’-(1-hydroxybutan-2-yl)carbamimidic acid
  • 1-(3-chloro-4-methylphenyl)-3-(1-hydroxybutan-2-yl)urea

Uniqueness

N1-(3-chloro-4-methylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-N'-(1-hydroxybutan-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-3-9(7-17)15-12(18)13(19)16-10-5-4-8(2)11(14)6-10/h4-6,9,17H,3,7H2,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFGPLRYQYMQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NC1=CC(=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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